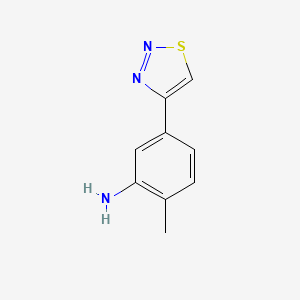

2-甲基-5-(1,2,3-噻二唑-4-基)苯胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“2-Methyl-5-(1,2,3-thiadiazol-4-yl)aniline” is a chemical compound that contains a thiadiazole moiety . Thiadiazole derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, antipsychotic, antidepressant, anticonvulsant, and more .

Synthesis Analysis

The synthesis of “2-Methyl-5-(1,2,3-thiadiazol-4-yl)aniline” involves the Hurd–Mori reaction . This reaction involves the use of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .Molecular Structure Analysis

The molecular structure of “2-Methyl-5-(1,2,3-thiadiazol-4-yl)aniline” is characterized by the presence of a thiadiazole ring, which is a bioisostere of pyrimidine . This structure allows the compound to disrupt processes related to DNA replication, thereby inhibiting the replication of both bacterial and cancer cells .Chemical Reactions Analysis

The chemical reactions involving “2-Methyl-5-(1,2,3-thiadiazol-4-yl)aniline” include bromination with N-bromosuccinimide under conditions of radical initiation . This leads to a labile 2-bromomethyl derivative, which rearranges to 2-(1,2,3-thiadiazol-4-yl)-4-bromo-5-methylthiophene in the presence of proton donors or when heated .科学研究应用

抗病毒特性

- 一项研究利用 1,3,4-噻二唑的衍生物合成化合物来抑制 COVID-19 的主要蛋白酶,表明了潜在的抗病毒应用 (Rashdan 等人,2021).

缓蚀性能

- 噻二唑衍生物已被研究作为硫酸溶液中低碳钢的缓蚀剂。某些衍生物表现出显着的保护作用,表明它们在防腐蚀应用中的作用 (Shein 等人,2019).

抗菌和抗增殖特性

- 从 5-取代-1,3,4-噻二唑-2-胺衍生的席夫碱对特定菌株表现出强抗菌活性,并在癌细胞系上表现出细胞毒性,这可能与开发新的治疗剂有关 (Gür 等人,2020).

杀真菌和抗病毒活性

- 对通过 Ugi 反应合成的 5-甲基-1,2,3-噻二唑的研究揭示了显着的抗病毒和杀真菌活性。这一发现对于开发具有多种生物活性的新型杀虫剂至关重要 (Zheng 等人,2010).

光动力疗法

- 由于其单线态氧量子产率,某些噻二唑衍生物已被检查其作为光动力疗法(一种癌症治疗方法)中光敏剂的潜力 (Pişkin 等人,2020).

抗高血压药

- 噻二唑的合成和反应显示出作为抗高血压 α-阻滞剂的希望,这可能对开发新的高血压药物有价值 (Abdel-Wahab 等人,2008).

未来方向

Thiadiazole derivatives, including “2-Methyl-5-(1,2,3-thiadiazol-4-yl)aniline”, have shown significant therapeutic potential . They are studied mainly as platforms for creating medicinal remedies . Therefore, future research could focus on further exploring the therapeutic potential of this compound and developing new drugs based on its structure.

作用机制

Target of Action

Similar compounds have been shown to interact with various biological targets, suggesting that this compound may also interact with similar targets .

Mode of Action

The mode of action of 2-Methyl-5-(1,2,3-thiadiazol-4-yl)aniline involves the opening of the thiadiazole ring under the action of bases . In the presence of potassium tert-butylate in THF, the compound decomposes with the cleavage of the thiadiazole ring, liberation of nitrogen, and formation of labile acetylene thiolates . In the presence of methyl iodide, these salts form stable 2-methylthioethynylfurans .

属性

IUPAC Name |

2-methyl-5-(thiadiazol-4-yl)aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3S/c1-6-2-3-7(4-8(6)10)9-5-13-12-11-9/h2-5H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGISCGZTWJRHGX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C2=CSN=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

191.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。